

# An In-Depth Technical Guide to 2-Hydroxy-6-methylpyridine

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## Compound of Interest

Compound Name: 2-Hydroxy-6-methylpyridine

Cat. No.: B7723047

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## Introduction: Unveiling a Versatile Heterocyclic Building Block

**2-Hydroxy-6-methylpyridine**, identified by CAS Number 3279-76-3, is a pivotal heterocyclic organic compound that serves as a cornerstone in diverse areas of chemical science.<sup>[1][2][3]</sup> While its name suggests a simple hydroxyl-substituted pyridine, its existence is dominated by its keto tautomer, 6-methyl-2(1H)-pyridone. This tautomeric equilibrium is not merely a chemical curiosity; it is the very source of its rich and versatile reactivity, making it an indispensable building block in medicinal chemistry, materials science, and synthetic organic chemistry.<sup>[4][5][6]</sup>

This guide provides an in-depth exploration of **2-Hydroxy-6-methylpyridine**, moving beyond surface-level data to explain the causality behind its synthesis, characterization, and application. For researchers and drug development professionals, a thorough understanding of this molecule's properties is paramount for leveraging its full potential in creating novel pharmaceuticals and functional materials.<sup>[4][7][8]</sup>

## Core Physicochemical & Spectroscopic Identity

A precise understanding of a molecule's physical and spectroscopic properties is the foundation of all subsequent experimental work. These parameters dictate choices in reaction solvents, purification methods, and analytical confirmation.

## Physicochemical Properties

The compound typically presents as a beige or white to off-white crystalline solid at room temperature.<sup>[1][5]</sup> Its properties are summarized below, providing the necessary data for laboratory handling and reaction planning.

Property	Value	Source
CAS Number	3279-76-3	<sup>[1][2][3]</sup>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO	<sup>[1][2][3]</sup>
Molecular Weight	109.13 g/mol	<sup>[1][2][3][9]</sup>
Melting Point	157-159 °C	<sup>[1][3]</sup>
Boiling Point	131-133 °C	<sup>[1]</sup>
Appearance	Beige to off-white crystalline solid	<sup>[1][5]</sup>
Synonyms	6-Methyl-2-pyridone, 6-Methyl-2(1H)-pyridone, 6-Methyl-2-pyridinol	<sup>[1][2][10]</sup>

## The Pyridone-Pyridol Tautomerism

The defining characteristic of this molecule is its existence as an equilibrium between the hydroxy (pyridol) form and the keto (pyridone) form.

Fig. 1: Tautomeric equilibrium.

In the solid state and in polar solvents, the equilibrium heavily favors the 6-methyl-2-pyridone form.<sup>[11][12]</sup> This preference is driven by strong intermolecular hydrogen bonding and the high stability of the amide-like functionality.<sup>[12][13]</sup> The pyridone form, while having localized double bonds, maintains aromatic character through the delocalization of the nitrogen lone pair into the ring system.<sup>[13][14]</sup> Non-polar solvents can shift the equilibrium to favor the 2-hydroxypyridine tautomer.<sup>[12][14]</sup> This solvent-dependent behavior is a critical consideration for reaction design, as the reactivity of the molecule changes with the dominant tautomeric form.

## Spectroscopic Signature

Confirming the identity and purity of **2-Hydroxy-6-methylpyridine** is achieved through standard spectroscopic methods. The data reflects the predominance of the pyridone tautomer.

Spectroscopy Type	Key Features and Expected Values
<sup>1</sup> H NMR	Signals corresponding to the methyl group (CH <sub>3</sub> ), and protons on the pyridine ring. The N-H proton signal is also observable.
<sup>13</sup> C NMR	Resonances for the methyl carbon, the four distinct aromatic/olefinic carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) around 165 ppm, confirming the pyridone form. <a href="#">[15]</a> <a href="#">[16]</a>
IR Spectroscopy	Absence of a strong, broad O-H stretch (around 3200-3600 cm <sup>-1</sup> ) and the presence of a strong C=O (carbonyl) stretching frequency (around 1625-1660 cm <sup>-1</sup> ), which is definitive evidence for the pyridone tautomer in the solid state. <a href="#">[12]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) at m/z ≈ 109, corresponding to the molecular weight of C <sub>6</sub> H <sub>7</sub> NO. <a href="#">[10]</a>

## Synthesis and Purification: A Validated Protocol

While several synthetic routes exist, a common and reliable method involves the controlled oxidation of readily available precursors.[\[5\]](#)[\[6\]](#)[\[7\]](#) A biocatalytic approach offers a greener alternative to traditional chemical methods.[\[6\]](#)[\[19\]](#)

## Illustrative Synthetic Workflow

A validated approach involves the regioselective synthesis from 2-amino-6-methylpyridine via diazotization followed by hydrolysis.[\[6\]](#) This method is advantageous due to the commercial availability of the starting material.



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Fig. 2: Regioselective synthesis workflow.

## Step-by-Step Laboratory Protocol

This protocol is a self-validating system, where successful completion of each step prepares for the next, culminating in a pure product confirmed by analytical data.

- **Reaction Setup:** To a cooled (0-5 °C) solution of 2-amino-6-methylpyridine in aqueous hydrochloric acid, add a solution of sodium nitrite dropwise.
  - **Causality:** The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.[6] The acidic medium is required for the formation of the diazotizing agent, nitrous acid (HNO<sub>2</sub>), in situ.
- **Diazotization:** Maintain stirring at low temperature for 30-60 minutes after the addition is complete.
  - **Validation:** The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper. A persistent blue-black color indicates excess nitrous acid and signals the completion of diazotization.
- **Hydrolysis:** Slowly warm the reaction mixture to room temperature, then heat gently (e.g., to 50-70 °C). Vigorous nitrogen gas evolution will be observed.
  - **Causality:** Heating provides the activation energy for the unstable diazonium salt to lose dinitrogen gas (N<sub>2</sub>), a thermodynamically highly favorable process, allowing for nucleophilic attack by water to form the hydroxyl group.
- **Workup and Isolation:** After gas evolution ceases, cool the mixture and neutralize it with a base (e.g., NaHCO<sub>3</sub> or NaOH) to precipitate the product.

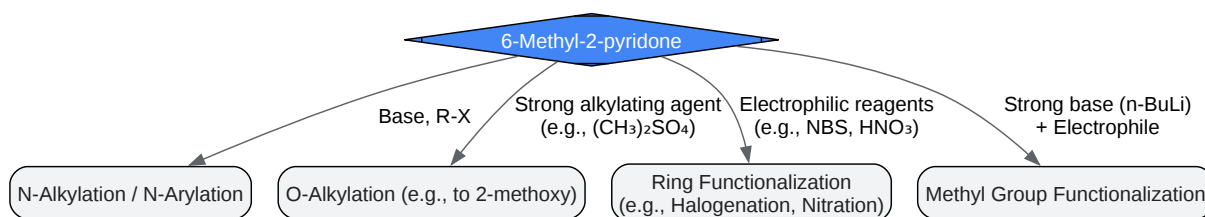
- Validation: Monitor the pH of the solution. The product is amphoteric but has limited solubility at its isoelectric point. Neutralization maximizes the yield of the precipitated solid.
- Purification: Collect the crude solid by filtration. Recrystallize from a suitable solvent, such as water or an ethanol/water mixture, to yield pure beige crystals.
  - Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.
- Final Confirmation: Dry the crystals and confirm their identity and purity using melting point analysis and the spectroscopic methods outlined in Section 2.3.

## Chemical Reactivity and Applications

The dual reactivity of the tautomeric forms and multiple reactive sites make 6-methyl-2-pyridone a versatile synthon.[4] Its applications are particularly prominent in pharmaceutical development.[4][5][8]

### Map of Chemical Reactivity

The molecule offers several sites for functionalization, including the nitrogen, the exocyclic oxygen (in the pyridone form), and the C3/C5 positions of the ring. The methyl group can also be functionalized via deprotonation.[20]



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Fig. 3: Key reaction pathways for functionalization.

- **N-Alkylation:** The acidic N-H proton is readily removed by a base, and the resulting anion can be alkylated. This is a common strategy in drug synthesis.
- **Ring C-H Functionalization:** The C3 and C5 positions are electron-rich and susceptible to electrophilic aromatic substitution.[\[21\]](#) Conversely, the C4 and C6 positions are more electron-deficient and can react with nucleophiles, particularly in catalyzed reactions.[\[21\]](#)[\[22\]](#)
- **Methyl Group Deprotonation:** Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDs) can selectively deprotonate the methyl group, creating a nucleophilic anion that can react with various electrophiles.[\[20\]](#)

## Role in Drug Development and Materials Science

The 6-methyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[\[4\]](#) Its ability to participate in hydrogen bonding and its rigid, planar structure make it an excellent pharmacophore for interacting with biological targets.

- **Pharmaceuticals:** It serves as a key intermediate in the synthesis of antibacterial and neurological drugs.[\[4\]](#) The strategic functionalization of the pyridone core allows chemists to fine-tune properties like solubility, bioavailability, and metabolic stability, which is essential for optimizing drug candidates.[\[8\]](#)
- **Materials Science:** The compound can be incorporated into polymer structures through chemical reactions to enhance material properties such as thermal stability and corrosion resistance, or to adjust optical properties for functional coatings.[\[4\]](#)
- **Coordination Chemistry:** As a deprotonated anion, it acts as an effective ligand for forming metal complexes with potential applications in catalysis and materials.[\[3\]](#)[\[6\]](#)

## Safety and Handling

As with any laboratory chemical, proper handling of **2-Hydroxy-6-methylpyridine** is essential for ensuring personal and environmental safety.

- **Hazard Identification:** The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[23\]](#)[\[24\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] If handling large quantities or generating dust, use a dust mask or work in a well-ventilated fume hood.
- Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[25] It is incompatible with strong oxidizing agents and strong acids.[25]
- First Aid Measures:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[1][23][24]
  - Skin: Wash off with soap and plenty of water.[1][23][24]
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][24]
  - Ingestion: Rinse mouth with water and consult a physician.[1][23]

## Conclusion

**2-Hydroxy-6-methylpyridine** (or more accurately, 6-methyl-2-pyridone) is far more than a simple heterocyclic compound. Its rich tautomeric chemistry, coupled with multiple sites for selective functionalization, establishes it as a powerful and versatile tool for scientific innovation. For professionals in drug discovery and materials science, mastering the synthesis, reactivity, and handling of this key intermediate is a critical step toward developing next-generation molecules that can address pressing challenges in medicine and technology.

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